1-Ethyl-2-(1-pyrrolylmethyl)pyrrole

Description

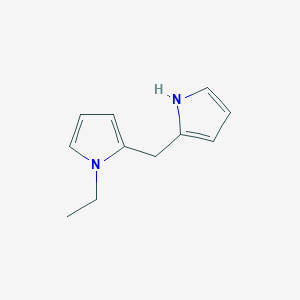

1-Ethyl-2-(1-pyrrolylmethyl)pyrrole is a substituted pyrrole derivative featuring an ethyl group at the 1-position and a pyrrolylmethyl moiety at the 2-position. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, and their derivatives are widely studied for applications in supramolecular chemistry, catalysis, and materials science.

Properties

CAS No. |

2271052-84-5 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-ethyl-2-(1H-pyrrol-2-ylmethyl)pyrrole |

InChI |

InChI=1S/C11H14N2/c1-2-13-8-4-6-11(13)9-10-5-3-7-12-10/h3-8,12H,2,9H2,1H3 |

InChI Key |

MLJFFSRFFVPXQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC=C1CC2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

The synthetic routes for 1-ethyl-2-(1-pyrrolylmethyl)pyrrole typically involve the reaction of pyrrole derivatives under specific conditions. Industrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield. Detailed reaction conditions and specific reagents used in the synthesis are proprietary to manufacturers and are optimized for commercial production.

Chemical Reactions Analysis

1-ethyl-2-(1-pyrrolylmethyl)pyrrole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole ring. Common reagents include halogens (chlorine, bromine) and catalysts like iron(III) chloride.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrrole derivatives.

Scientific Research Applications

1-ethyl-2-(1-pyrrolylmethyl)pyrrole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: Research studies explore its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigations into its pharmacological effects are ongoing, with some studies suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(1-pyrrolylmethyl)pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its precise effects at the molecular level .

Comparison with Similar Compounds

Structural Features

Key Observations :

- Macrocyclic vs. Monomeric: Calix[4]pyrrole (macrocyclic) exhibits multi-pyrrole architecture for anion binding, whereas this compound is a smaller bipyrrole system, limiting its ability to form extensive hydrogen-bonding networks .

- Electron-Withdrawing Groups: The cyano and ester groups in promote conjugation and reactivity in Michael addition or cyclization reactions, unlike the target compound’s simpler substituents .

Reactivity Differences :

Functional Properties

- Anion Binding: Calix[4]pyrrole binds anions (e.g., Cl⁻, NO₃⁻) via four NH groups, while this compound’s two NH sites may show weaker or selective binding .

- Thermal Stability : Benzimidazole derivatives () often exhibit high thermal stability due to aromatic stacking, whereas pyrrole derivatives may degrade at lower temperatures .

Q & A

Q. What established synthetic routes are available for 1-Ethyl-2-(1-pyrrolylmethyl)pyrrole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

- Mannich-type reactions : Reacting pyrrole derivatives with formaldehyde and ethylamine under basic conditions .

- Paal-Knorr synthesis : Using 1,4-diketones and amines (e.g., ethylamine) in polar aprotic solvents like DMF, with potassium carbonate as a base .

- Alkylation : Introducing the ethyl group via nucleophilic substitution, often in DMF at 80°C with K₂CO₃ .

Q. Optimization Tips :

- Higher yields (~75%) are achieved in DMF due to improved solubility of intermediates.

- Lower temperatures (r.t.) favor selectivity for mono-substituted products.

- Purification via column chromatography (silica gel, hexane/EtOAc) is critical.

Table 1 : Comparison of Synthetic Routes

| Method | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Mannich reaction | H₂O/EtOH | 60 | 60–65 | |

| Paal-Knorr | DMF | 100 | 70–75 | |

| Alkylation | DMF | 80 | 65–70 |

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl group at N, pyrrolylmethyl at C2). Key shifts: δ ~2.5 ppm (CH₂ of ethyl), δ ~6.5 ppm (pyrrole protons) .

- GC-MS : Use polar columns (e.g., DB-5) with temperature ramping (50–250°C) for purity assessment. NIST reference data (m/z 178 [M⁺]) confirms molecular identity .

- IR : Stretching bands at ~3400 cm⁻¹ (N–H), ~1650 cm⁻¹ (C=C aromatic) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Thermal stability : Conduct thermogravimetric analysis (TGA) in N₂ atmosphere (20–400°C). Decomposition onset typically occurs at ~180°C .

- Light sensitivity : Store in amber vials; monitor UV-vis spectra (200–400 nm) for absorbance shifts after light exposure.

- Oxidative stability : Test in H₂O₂ solutions (3–30%) via HPLC to track degradation products .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or MS) be resolved?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons.

- High-resolution MS : Confirm molecular formula (C₈H₁₂N₂) with HRMS (calculated m/z 136.1000 [M+H⁺]) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .

Q. What computational methods are used to study the compound’s electronic properties and reactivity?

- Methodological Answer :

- Frontier orbitals : Calculate HOMO/LUMO energies (Gaussian 09) to predict electrophilic/nucleophilic sites. HOMO localization on the pyrrole ring suggests susceptibility to electrophilic substitution .

- Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina. A recent study identified potential binding to cytochrome P450 (binding energy: −8.2 kcal/mol) .

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify substituents (e.g., replace ethyl with fluorinated groups) and test antimicrobial activity via MIC assays .

- Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity (IC₅₀ values). Derivatives with logP < 3.5 show reduced membrane disruption .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar pyrrole derivatives?

- Methodological Answer :

- Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., imine vs. enamine pathways) .

- Byproduct identification : Employ LC-MS to detect side products (e.g., over-alkylated species) .

- Solvent effects : Compare yields in DMF vs. THF; polar solvents stabilize transition states in alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.